
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid is an organic compound that contains multiple bromine atoms. Compounds with bromine atoms are often used in various chemical reactions and have applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid typically involves the bromination of a precursor compound. The reaction conditions may include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, which are carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can remove bromine atoms or alter the functional groups.
Substitution: Bromine atoms can be substituted with other groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate in organic synthesis.
Biology
In biological research, brominated compounds are often used as probes or inhibitors in biochemical studies. The specific applications of this compound in biology would depend on its interaction with biological molecules.
Medicine
In medicine, brominated compounds have been explored for their potential therapeutic properties. They may act as antimicrobial agents or be used in the development of new drugs.
Industry
In industry, such compounds can be used in the production of flame retardants, polymers, and other materials. Their bromine content makes them effective in enhancing the properties of these materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid would depend on its specific application. In chemical reactions, it acts as a source of bromine atoms. In biological systems, it may interact with enzymes or receptors, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated organic acids and derivatives. Examples include:
- 2,2-Bis(bromomethyl)propanoic acid
- 3-(3,4-Dibromophenyl)propanoic acid
Uniqueness
The uniqueness of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid lies in its specific structure, which combines multiple bromine atoms with a propanoic acid backbone. This combination makes it a valuable intermediate in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C11H10Br4O2 |
|---|---|
Peso molecular |
493.81 g/mol |
Nombre IUPAC |
2,2-bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C11H10Br4O2/c12-5-11(6-13,10(16)17)4-7-1-2-8(14)9(15)3-7/h1-3H,4-6H2,(H,16,17) |
Clave InChI |
YPUZQOSDRFMSSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(CBr)(CBr)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


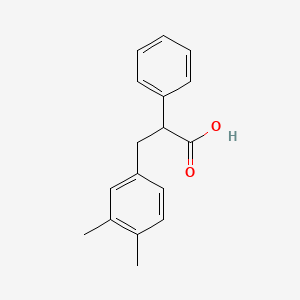
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
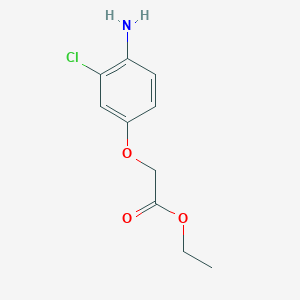
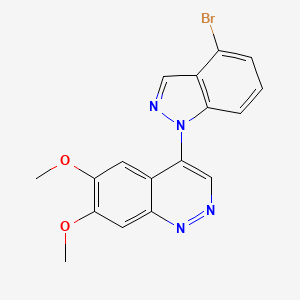
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
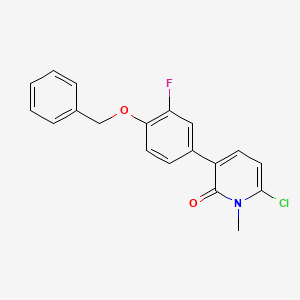
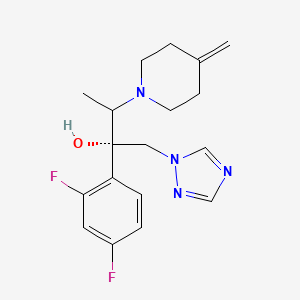
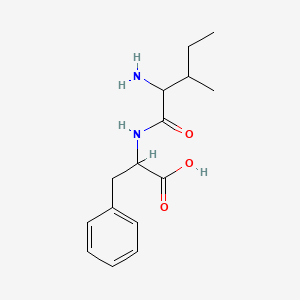


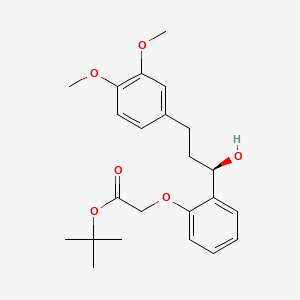
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)


